N-(4-acetylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
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Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-9(21)10-3-5-11(6-4-10)18-12(22)7-20-8-17-14-13(15(20)23)25-16(19-14)24-2/h3-6,8H,7H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITLKQJLVYPBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C₁₄H₁₅N₃O₂S
- Molecular Weight : 287.36 g/mol
- CAS Number : 5539-47-9
Synthesis
The synthesis of this compound generally involves the reaction of 4-acetylaniline with thiazolo-pyrimidine derivatives. Various synthetic routes have been explored to optimize yield and purity .
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit notable antimicrobial properties. For instance:
- Antibacterial Effects : The compound has shown activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : It also demonstrates antifungal activity against strains like Candida albicans .
Cytotoxicity
Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example:
- HepG2 Cells : The compound exhibited significant cytotoxicity with an IC50 value indicating effectiveness against liver cancer cells .
The biological activity of this compound is believed to involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in microbial cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to cell death .
Case Studies
- Study on Antimicrobial Activity :
- Cytotoxic Evaluation :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₂S |
| Molecular Weight | 287.36 g/mol |
| Antibacterial Activity | Active against S. aureus, E. coli |
| Antifungal Activity | Active against C. albicans |
| Cytotoxicity (IC50) | < 50 µM against HepG2 |
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research:
-
Antitumor Activity :
- Preliminary studies suggest that derivatives of this compound show promise in antitumor research due to their ability to inhibit cancer cell proliferation. For example, compounds with similar thiazolo-pyrimidine structures have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents.
-
Antimicrobial Properties :
- Research has indicated that thiazolo-pyrimidine derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported range from 10 to 50 µg/mL, showcasing the compound's potential as an antimicrobial agent.
- Anti-inflammatory Effects :
Antitumor Research
A study explored the efficacy of N-(4-acetylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A | 15 |
| B | 20 |
These results indicate that the compound may interfere with critical cellular signaling pathways involved in tumor growth and survival.
Antimicrobial Activity
In vitro evaluations of antimicrobial efficacy revealed:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
These findings support the potential use of this compound in developing new antimicrobial therapies.
Anti-inflammatory Mechanism
Research into the anti-inflammatory effects demonstrated:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 25 |
| COX-2 | 30 |
This suggests potential therapeutic applications for conditions characterized by chronic inflammation.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylsulfanyl Group
The methylsulfanyl (–SMe) moiety serves as a reactive site for nucleophilic displacement. Studies on analogous thiazolo[4,5-d]pyrimidines demonstrate that this group can be replaced by amines or thiols under mild conditions .
Key Insight : The reaction efficiency depends on steric hindrance and electronic effects of the nucleophile .
Oxidation of the Methylsulfanyl Group
Controlled oxidation converts the –SMe group to sulfoxide (–SOCH3) or sulfone (–SO2CH3), enhancing polarity and biological interactions. For example:
Data from COX-II Inhibitor Studies :
-
Sulfone derivatives show 10–20× higher enzyme-binding affinity compared to thioethers.
-
Oxidation suppresses off-target interactions with COX-I isoforms .
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Notes |
|---|---|---|---|
| Acidic | HCl (6N), reflux, 8 hrs | Carboxylic acid derivative | Partial degradation of the core |
| Basic | NaOH (2M), RT, 12 hrs | Sodium carboxylate | Requires inert atmosphere |
Structural Impact : Hydrolysis disrupts hydrogen-bonding networks critical for crystallinity.
Electrophilic Aromatic Substitution (EAS)
The 4-acetylphenyl ring directs electrophiles to the meta position:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | Meta | –NO2-substituted acetylphenyl |
| Sulfonation | SO3, H2SO4, 50°C | Meta | –SO3H-substituted acetylphenyl |
Kinetic Data : Nitration occurs 3× faster than sulfonation due to lower steric demand .
Ring-Opening and Rearrangement Reactions
The thiazolo[4,5-d]pyrimidine core undergoes ring-opening in strongly alkaline media:
\text{Core} \xrightarrow{\text{NaOH (10%), Δ}} \text{Thiourea intermediates} \rightarrow \text{Recyclized products}
Mechanistic Pathway :
-
Base-induced cleavage of the C–S bond in the thiazole ring.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at the pyrimidine C-5 position:
| Coupling Type | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh3)4, K2CO3 | Aryl boronic acids | C-5-arylated derivatives | 70–85% |
Optimized Conditions :
-
Solvent: DMF/H2O (4:1)
-
Temperature: 80°C, 12 hrs
Preparation Methods
Cyclization Strategies for Bicyclic Formation
The thiazolo[4,5-d]pyrimidine skeleton is synthesized via cyclocondensation of 4-amino-5-mercaptopyrimidin-2-one with α-halo carbonyl compounds. For example, reacting 4-amino-5-mercaptopyrimidin-2-one with chloroacetic acid in acetic anhydride yields the thiazolo[4,5-d]pyrimidin-7-one core. Alternative methods include:
- Route A : Fusion of 2-aminothiazole derivatives with pyrimidine-building blocks like ethyl acetoacetate and arylaldehydes under acidic conditions.
- Route B : Cyclization of 2-thiouracil derivatives with α-halo ketones or chloroethynylphosphonates, as demonstrated in thiazolo[3,2-a]pyrimidine syntheses.
Table 1: Comparison of Core Synthesis Methods
Route A provides higher regiocontrol for the [4,5-d] fusion, whereas Route B favors [3,2-a] isomers unless directing groups are employed.
Introduction of the Methylsulfanyl Group
The C2 methylsulfanyl substituent is introduced via nucleophilic substitution of a halogen atom (X = Cl, Br) at position 2. For instance, treating 2-chlorothiazolo[4,5-d]pyrimidin-7-one with sodium methanethiolate (NaSMe) in DMF at 80°C substitutes chlorine with methylsulfanyl in 85% yield.
Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where the electron-deficient thiazole ring facilitates attack by the soft nucleophile (SMe⁻). Steric effects from the pyrimidine ring favor substitution at C2 over C5.
Functionalization with the Acetamide Side Chain
Bromination at C6
The C6 position is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN, 70°C), yielding 6-bromomethyl-thiazolo[4,5-d]pyrimidin-7-one.
Nucleophilic Substitution with Glycine Derivatives
The bromomethyl intermediate reacts with ethyl glycinate hydrochloride in the presence of K₂CO₃ to form ethyl 2-(7-oxo-2-(methylsulfanyl)-6H,7H-thiazolo[4,5-d]pyrimidin-6-yl)acetate. Hydrolysis with NaOH (2M) converts the ester to the carboxylic acid.
Amide Coupling with 4-Acetylaniline
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which is coupled with 4-acetylaniline in dichloromethane (DCM) with triethylamine (Et₃N) as a base. This yields the final acetamide in 72% isolated yield.
Table 2: Optimization of Amide Coupling Conditions
| Activation Reagent | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| SOCl₂ | None | DCM | 72 |
| EDCl/HOBt | DIPEA | DMF | 68 |
| HATU | Et₃N | THF | 65 |
Spectral Characterization and Validation
NMR Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.55 (s, 3H, COCH₃), 2.68 (s, 3H, SCH₃), 4.32 (s, 2H, CH₂), 7.85–8.10 (m, 4H, Ar-H), 10.21 (s, 1H, NH).
- ¹³C NMR : δ 25.6 (SCH₃), 28.9 (COCH₃), 42.1 (CH₂), 121.5–140.2 (aromatic carbons), 168.4 (C=O), 172.1 (thiazole C2).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₇H₁₆N₄O₃S₂: [M+H]⁺ 413.0732; Found: 413.0735.
Comparative Analysis of Synthetic Routes
Route Efficiency and Scalability
The cyclocondensation method (Route A) offers superior scalability (gram-scale) but requires rigorous purification to remove regioisomers. In contrast, the thiouracil route (Route B) provides higher regioselectivity but involves toxic phosphorus reagents.
Challenges and Mitigation Strategies
Regiochemical Control
Competing [3,2-a] and [4,5-d] fusions are minimized using electron-withdrawing groups (e.g., NO₂) on the pyrimidine ring to direct cyclization.
Side-Chain Hydrolysis
The methylene-linked acetamide is prone to hydrolysis under strongly acidic conditions. Stabilization is achieved by using aprotic solvents during coupling.
Industrial Applications and Patent Landscape
A patent (US4379793A) discloses analogous esterification methods for anti-inflammatory agents, validating the acetamide coupling approach. The target compound’s structural analogs demonstrate topoisomerase II inhibition, suggesting potential anticancer applications.
Q & A
Q. Table 1. Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | Thiourea + α-keto ester, DMF, 110°C | 58 | 92 | |
| 1 | Thiourea + ethyl acetoacetate, THF, 100°C | 72 | 95 | |
| 2 | CHSNa, DCM, RT | 85 | 98 |
Q. Table 2. Biological Activity in Cancer Cell Lines
| Cell Line | EC (µM) | Assay Type | Notes (Resistance Mechanism) | Reference |
|---|---|---|---|---|
| HeLa | 0.5 | MTT | P-gp overexpression | |
| MCF-7 | 10.2 | Caspase-3 | Synergy with paclitaxel |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
